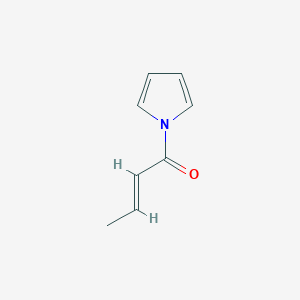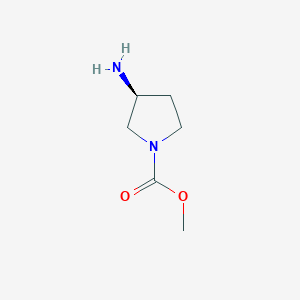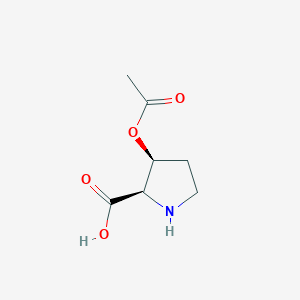![molecular formula C11H10N4 B12870768 5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both pyrazole and benzimidazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-methyl-1H-pyrazole with o-phenylenediamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or benzimidazole rings .
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole: Lacks the methyl group at the 5-position of the pyrazole ring.
5-methyl-1H-pyrazole: Contains only the pyrazole moiety without the benzimidazole ring.
1H-benzo[d]imidazole: Contains only the benzimidazole moiety without the pyrazole ring.
Uniqueness
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole is unique due to the presence of both pyrazole and benzimidazole rings, which confer distinct chemical and biological properties. The methyl group at the 5-position of the pyrazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development .
Eigenschaften
Molekularformel |
C11H10N4 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
6-methyl-2-pyrazol-1-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-8-3-4-9-10(7-8)14-11(13-9)15-6-2-5-12-15/h2-7H,1H3,(H,13,14) |
InChI-Schlüssel |
DYGYANMJWJVBSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)

![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)

![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)

![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)

![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)

